molecular formula C15H12Cl3N3O2S B2353754 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea CAS No. 1024342-88-8

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea

Cat. No.: B2353754
CAS No.: 1024342-88-8
M. Wt: 404.69
InChI Key: PBIOOGSYWPITPG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is a synthetic organic compound characterized by the presence of chlorinated phenyl and phenoxy groups, as well as a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea typically involves the following steps:

    Preparation of 2-(2,3-dichlorophenoxy)acetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Formation of 2-(2,3-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Synthesis of 1-(4-Chlorophenyl)thiourea: This intermediate is prepared by reacting 4-chloroaniline with thiocyanate.

    Coupling Reaction: Finally, 1-(4-Chlorophenyl)thiourea is reacted with 2-(2,3-dichlorophenoxy)acetyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the chlorinated phenyl groups can lead to dechlorinated products.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Materials Science: Exploration of its properties for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl and phenoxy groups may facilitate binding to specific sites, while the thiourea moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiourea
  • 1-(4-Chlorophenyl)-3-[[2-(2,5-dichlorophenoxy)acetyl]amino]thiourea

Uniqueness

1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3N3O2S/c16-9-4-6-10(7-5-9)19-15(24)21-20-13(22)8-23-12-3-1-2-11(17)14(12)18/h1-7H,8H2,(H,20,22)(H2,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOOGSYWPITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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